Benorylate hydrochloride

gastrointestinal safety occult blood loss NSAID tolerability

Long-term rheumatoid arthritis models frequently fail due to aspirin-induced gastric mucosal injury confounding histological endpoints. Benorylate hydrochloride eliminates this confound through intact-molecule absorption that bypasses direct gastric contact with acidic salicylate moieties. • 67% reduction in GI blood loss (1.7 mL/day) vs. aspirin (5.1 mL/day) at equivalent anti-rheumatic efficacy • Slower absorption kinetics sustain therapeutic plasma levels overnight, unmatched by equimolar aspirin-paracetamol mixtures • Validated intermediate-risk reference for GI tolerability ranking: eterylate < benorylate < aspirin over 4-24 week exposure periods

Molecular Formula C17H16ClNO5
Molecular Weight 349.8 g/mol
Cat. No. B13403901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenorylate hydrochloride
Molecular FormulaC17H16ClNO5
Molecular Weight349.8 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C.Cl
InChIInChI=1S/C17H15NO5.ClH/c1-11(19)18-13-7-9-14(10-8-13)23-17(21)15-5-3-4-6-16(15)22-12(2)20;/h3-10H,1-2H3,(H,18,19);1H
InChIKeyWHHAVLFVYBTMEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benorylate Hydrochloride Product Profile


Benorylate hydrochloride (CAS 5003-48-5), the hydrochloride salt of benorilate, is an ester-linked co-drug of aspirin (acetylsalicylic acid) and paracetamol (acetaminophen) . The compound appears as a white crystalline powder, is soluble in water, alcohol, and chloroform, and exhibits a melting point range of 177–181°C [1]. Benorylate itself possesses anti-inflammatory, analgesic, and antipyretic properties and is primarily investigated for the treatment of rheumatoid arthritis, osteoarthritis, and other musculoskeletal conditions [2]. The compound serves as a mutual prodrug that is absorbed intact before hydrolysis into its active metabolites.

Ester-linked mutual prodrug (aspirin–paracetamol) for intact-absorption PK studies
Bypasses direct gastric mucosal salicylate exposure in absorption phase
Sustained-release PK profile vs equimolar mixture may support extended-dosing models
Not preferred for antipyretic-dominant endpoints; inferior fever-reduction response reported

Why Benorylate Substitution Fails


Generic substitution of benorylate hydrochloride with aspirin, paracetamol, or simple physical mixtures thereof is not scientifically equivalent due to the compound's distinct mutual prodrug design. Unlike free aspirin, benorylate is absorbed as the intact ester molecule, bypassing direct gastric mucosal contact with the acidic salicylate moiety and thereby substantially reducing local gastric irritation [1]. Pharmacokinetic studies demonstrate that benorylate exhibits slower absorption kinetics compared to an equimolar mixture of aspirin and paracetamol, resulting in a prolonged duration of action and higher sustained blood levels of active metabolites overnight [2]. Furthermore, the parent compound itself may contribute independent anti-inflammatory activity distinct from its metabolites [1]. These differentiating features—gastric tolerability profile, extended-release pharmacokinetics, and potential intrinsic activity of the intact ester—cannot be replicated by simple co-administration of aspirin and paracetamol or by selection of other non-esterified NSAID class members.

Simple aspirin–paracetamol mixture does not replicate mutual prodrug absorption kinetics or sustained-release profile.
Unmodified aspirin may produce higher gastrointestinal blood loss in models; substitution alters gastric tolerability endpoint context.
Non-esterified NSAIDs lack reported intact-ester contribution to anti-inflammatory endpoints; mechanistic mismatch may shift model outcomes.

Benorylate Hydrochloride: Differentiation Evidence


Gastrointestinal Blood Loss vs. Aspirin

In a crossover study using 51Cr-labeled red blood cells to quantify gastrointestinal blood loss, benorylate therapy produced significantly lower fecal blood loss than soluble aspirin [1]. This provides direct, quantitative evidence of the compound's improved gastric tolerability profile relative to the most clinically relevant comparator.

GI Blood Loss
Head-to-head
1.7 mL/day (Benorylate) vs 5.1 mL/day (Aspirin) ~67% lower
Reported lower gastrointestinal blood loss endpoint
51Cr-RBC crossover study, n=15
gastrointestinal safety occult blood loss NSAID tolerability

Efficacy Equivalence in Rheumatoid Arthritis

In a double-blind crossover study comparing 4.8 g/day aspirin with 8.0 g/day benorylate in patients with active rheumatoid arthritis, both preparations demonstrated equivalent therapeutic efficacy as measured by pain score reduction (p<0.001) and morning stiffness improvement (p<0.001). However, plasma salicylate levels during aspirin therapy were significantly higher (p<0.001) than those during benorylate therapy [1].

Efficacy in RA Model
Head-to-head
Equivalent pain score reduction (p<0.001) Lower plasma salicylate levels
Reported equivalent anti-inflammatory endpoint at lower salicylate exposure
Double-blind crossover, active RA patients
rheumatoid arthritis clinical efficacy salicylate pharmacokinetics

GI Lesion Severity Ranking

In an experimental comparative study evaluating acute toxicity and gastric tolerance, benorylate was directly compared with eterylate (another esterified NSAID) and acetylsalicylic acid. The severity of gastrointestinal lesions induced over 4 and 24 weeks ranked consistently as: eterylate < benorylate < acetylsalicylic acid [1].

GI Lesion Rank
Head-to-head
Eterylate < Benorylate < Acetylsalicylic acid (4–24 week exposure)
Reported intermediate GI lesion severity ranking
Mouse model, oral administration
gastric tolerance ulcerogenicity chronic toxicity

Absorption Kinetics Comparison

Comparative metabolic studies in rabbits demonstrated that benorylate is well absorbed but exhibits slower absorption kinetics than an equimolar mixture of aspirin and paracetamol. This slower absorption profile enables less frequent dosing and sustains higher blood levels of active metabolites overnight [1].

Absorption Kinetics
Head-to-head
Slower absorption vs equimolar ASA–paracetamol mixture (Rabbit model)
Supports sustained-release PK model interpretation
Qualitative rate comparison, neonate & adult rabbits
pharmacokinetics absorption rate prodrug metabolism

Long-Term Safety Profile

A six-month study of benorylate (average dose 6 g daily) in 33 patients with definite or classical rheumatoid arthritis evaluated long-term safety parameters. No signs of toxicity to bone marrow, liver, or kidney were observed. Severe adverse events including stomach ulcers, gastrointestinal bleeding, and severe allergic complications were absent throughout the 6-month treatment period [1].

Long-Term Safety
Class-level
0% severe GI/hepatic/renal events (6 months, n=33)
Reported tolerability endpoint context in RA patients
Data to verify; single-arm observation
chronic toxicity long-term safety hepatorenal tolerability

Antipyretic Efficacy Comparison

In a comparative study of antipyretic efficacy in 66 febrile children (ages 4 months to 12 years), benorylate demonstrated measurable but inferior antipyretic activity relative to its individual components. Acetylsalicylic acid (10 mg/kg) and paracetamol (12.5 mg/kg) alone produced significantly greater antipyretic effect than benorylate at 25 mg/kg. A higher benorylate dose of 35–40 mg/kg was required to achieve significant antipyretic effect, which remained smaller than that of either component alone [1].

Antipyretic Comparison
Head-to-head
Inferior antipyretic effect at 25 mg/kg vs aspirin 10 mg/kg or paracetamol 12.5 mg/kg (Higher dose 35–40 mg/kg still smaller effect)
Antipyretic endpoint context; not preferred for fever-reduction models
Pediatric febrile children, n=66
antipyretic activity pediatric fever dose-response

Benorylate Hydrochloride: Application Scenarios


Rheumatoid Arthritis Models with Gastric Sparing

Based on the equivalent anti-rheumatic efficacy to aspirin demonstrated at 4.8 g/day aspirin vs. 8.0 g/day benorylate [1] and the 67% reduction in gastrointestinal blood loss (1.7 mL/day benorylate vs. 5.1 mL/day aspirin) [2], benorylate hydrochloride is indicated for long-term rheumatoid arthritis models where sustained anti-inflammatory activity is required but aspirin-associated gastric mucosal injury would confound experimental outcomes or limit study duration.

Mutual Prodrug Pharmacokinetic Studies

The documented slower absorption of benorylate compared to an equimolar aspirin-paracetamol mixture [3], combined with evidence of intact molecule detection in inflamed tissue and potential intrinsic anti-inflammatory activity [4], makes benorylate hydrochloride an ideal probe compound for investigating mutual prodrug design principles, esterase-mediated bioactivation kinetics, and the pharmacological contribution of parent ester compounds distinct from their hydrolysis products.

Chronic Toxicity and GI Safety Studies

The established ordinal ranking of gastrointestinal lesion severity—eterylate < benorylate < acetylsalicylic acid—over 4–24 week exposure periods [5], combined with the six-month safety data showing 0% incidence of stomach ulcers, GI bleeding, and hepatorenal toxicity [6], positions benorylate hydrochloride as a validated intermediate-risk reference compound for comparative toxicology studies evaluating NSAID gastric tolerability and ulcerogenicity mechanisms.

Comparator for Gastric-Sparing Drug Discovery

Given its well-characterized profile as an esterified aspirin derivative with equivalent anti-inflammatory efficacy [1] but markedly reduced gastrointestinal blood loss [2], benorylate hydrochloride serves as a benchmark comparator for screening and validating novel gastric-sparing NSAID candidates or prodrug formulations. Its intermediate position on the gastric safety spectrum [5] provides a calibrated reference point for ranking new chemical entities in anti-inflammatory drug discovery pipelines.

Application
Selection Property
Validation Focus
Chronic inflammation models with gastric tolerability endpoints
Reported lower gastrointestinal blood loss vs aspirin
GI blood loss endpoint comparison
Mutual prodrug pharmacokinetic studies
Intact ester absorption and slower PK vs equimolar mixture
Esterase-mediated bioactivation profiling
Long-term NSAID exposure safety studies
Intermediate GI lesion severity ranking
Hepatorenal and GI safety endpoint monitoring
Gastric-sparing NSAID discovery benchmark
Reported anti-inflammatory equivalence with reduced GI blood loss
Comparator ranking in GI safety profiling

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19 linked technical documents
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